(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of an indole moiety and a thiazolidinone ring, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methylindole-3-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the thiazolidinone ring can yield corresponding thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and suitable solvents like dichloromethane or chloroform.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and its investigation as a possible anticancer drug. Research is ongoing to determine its efficacy and safety in these roles.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-oxo-1,3-thiazolidin-4-one: This compound differs by having an oxo group instead of a thioxo group.
(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-2-one: This compound has a different position for the thioxo group.
Uniqueness: The presence of both the indole moiety and the thiazolidinone ring in (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one provides a unique combination of chemical properties and biological activities. This dual functionality allows for a broader range of applications and makes it a valuable compound in scientific research.
Biological Activity
(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown significant antiproliferative effects against various cancer cell lines.
Case Study:
In a study involving multiple cancer cell lines, the compound exhibited IC50 values indicating potent activity against human breast cancer (MCF-7) and prostate cancer cells. For instance, a derivative of thiazolidinone was reported to induce apoptosis in HeLa cells through both extrinsic and intrinsic pathways, demonstrating its potential as a chemotherapeutic agent .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | <10 | Apoptosis induction via DNA degradation |
HeLa | <10 | Extrinsic and intrinsic signaling pathways |
Prostate Cancer | 75% growth inhibition at 0.1 mM | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidinones are known to exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A derivative demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% . The presence of specific substituents on the phenyl group was found to enhance this activity.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | % Inhibition | Reference Compound |
---|---|---|
E. coli | 88.46 | Ampicillin |
S. aureus | 91.66 | - |
Anti-inflammatory Activity
Thiazolidinone compounds have also been investigated for their anti-inflammatory effects. Some derivatives have shown potential as dual inhibitors of cyclooxygenase (COX) enzymes.
Study Overview:
Research indicates that certain thiazolidinones can inhibit COX-1 and COX-2, leading to decreased inflammation markers in vitro .
The mechanisms by which this compound exerts its biological activities include:
- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Kinases : Some derivatives have been identified as inhibitors of protein kinases involved in cell proliferation.
- Antioxidant Properties : Exhibiting free radical scavenging ability which contributes to its anticancer and anti-inflammatory effects.
Properties
Molecular Formula |
C13H10N2OS2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-hydroxy-5-[(2-methylindol-3-ylidene)methyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C13H10N2OS2/c1-7-9(6-11-12(16)15-13(17)18-11)8-4-2-3-5-10(8)14-7/h2-6,16H,1H3,(H,15,17) |
InChI Key |
WLJWZBSPNFVJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)S3)O |
Origin of Product |
United States |
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